molecular formula C5H8F2O2S B11819148 3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid

3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid

Cat. No.: B11819148
M. Wt: 170.18 g/mol
InChI Key: CVFNNXCEWFVNDT-UHFFFAOYSA-N
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Description

3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid is an organic compound with the molecular formula C5H8F2O2S and a molecular weight of 170.18 g/mol This compound is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a 2-methylpropanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a difluoromethyl sulfide with a suitable alkyl halide under controlled conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of 3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid involves its interaction with molecular targets through its functional groups. The difluoromethyl group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biological macromolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(Trifluoromethyl)sulfanyl]-2-methylpropanoic acid
  • 3-[(Chloromethyl)sulfanyl]-2-methylpropanoic acid
  • 3-[(Bromomethyl)sulfanyl]-2-methylpropanoic acid

Uniqueness

3-[(Difluoromethyl)sulfanyl]-2-methylpropanoic acid is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness makes it valuable in the design of molecules with specific chemical and biological activities .

Properties

Molecular Formula

C5H8F2O2S

Molecular Weight

170.18 g/mol

IUPAC Name

3-(difluoromethylsulfanyl)-2-methylpropanoic acid

InChI

InChI=1S/C5H8F2O2S/c1-3(4(8)9)2-10-5(6)7/h3,5H,2H2,1H3,(H,8,9)

InChI Key

CVFNNXCEWFVNDT-UHFFFAOYSA-N

Canonical SMILES

CC(CSC(F)F)C(=O)O

Origin of Product

United States

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